2-(2,4-Difluorophenyl)isonicotinic acid
Overview
Description
“2-(2,4-Difluorophenyl)isonicotinic acid” is a chemical compound with the molecular formula C12H7F2NO2 . It has a molecular weight of 235.19 . It is a derivative of isonicotinic acid, which is a derivative of pyridine with a carboxylic acid substituent at the 4-position .
Molecular Structure Analysis
The molecular structure of “2-(2,4-Difluorophenyl)isonicotinic acid” consists of a pyridine ring attached to a carboxylic acid group and a phenyl ring substituted with two fluorine atoms .
Physical And Chemical Properties Analysis
“2-(2,4-Difluorophenyl)isonicotinic acid” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found.
Scientific Research Applications
Molecular Topologies and Coordination Complexes
2-(2,4-Difluorophenyl)isonicotinic acid, as a ligand, plays a significant role in constructing molecular topologies and coordination complexes. For instance, its derivative, isonicotinic acid, has been used in forming homo- and hetero-metallic molecular squares, which are essential for further molecular topologies (Teo et al., 2004).
Luminescence Properties
The isonicotinic acid complexes, a category including 2-(2,4-Difluorophenyl)isonicotinic acid, have been investigated for their fluorescence properties. These properties are particularly relevant in studies of microsecond diffusion and dynamics of membranes, and in the fabrication of coordination complexes with excellent fluorescence properties (Yuan & Liu, 2005).
Surface Adsorption Studies
In surface science, derivatives of 2-(2,4-Difluorophenyl)isonicotinic acid, like bi-isonicotinic acid, have been studied for their adsorption on surfaces like rutile TiO2(110). This research provides insights into the dye-surface interaction crucial in photoelectrochemical applications (Patthey et al., 1999).
Metal-Organic Frameworks (MOFs)
The acid forms the basis for constructing metal-organic frameworks (MOFs). These frameworks, like those involving isonicotinic acid, demonstrate properties like antiferromagnetic behavior and spin-canting antiferromagnetic ordering, which are essential in materials science and magnetic studies (Zhou et al., 2020).
Coordination Polymers
In the field of coordination chemistry, 2-(2,4-Difluorophenyl)isonicotinic acid derivatives have been used to synthesize coordination polymers. These polymers have applications in luminescence and could be utilized in materials science and nanotechnology (Qiu et al., 2007).
Electrochemical Studies
Research has also focused on the electrochemical reduction of isonicotinic acid, providing valuable insights into the reduction mechanisms of carboxylic acids. This is crucial in understanding various electrochemical processes in organic chemistry and materials science (Mathieu et al., 1997).
Environmental Applications
In the environmental sector, derivatives of 2-(2,4-Difluorophenyl)isonicotinic acid have been studied for their potential in adsorption and removal of contaminants like Mo(VI) from water. This highlights its significance in environmental remediation and water purification technologies (Ren et al., 2013).
properties
IUPAC Name |
2-(2,4-difluorophenyl)pyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO2/c13-8-1-2-9(10(14)6-8)11-5-7(12(16)17)3-4-15-11/h1-6H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOCFESZSLZYAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=NC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679516 | |
Record name | 2-(2,4-Difluorophenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Difluorophenyl)isonicotinic acid | |
CAS RN |
1258627-10-9 | |
Record name | 2-(2,4-Difluorophenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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